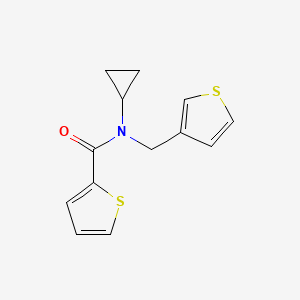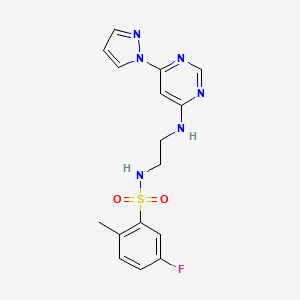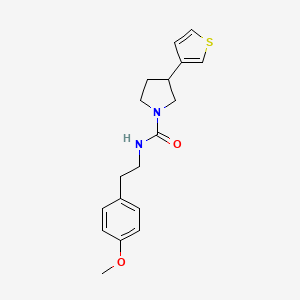
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate, also known as TMC-18, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine carboxylates and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Fluorescent Temperature Probes
The tert-butyl group in this compound can serve as a valuable building block for designing fluorescent temperature probes. Temperature homeostasis is critical for cells to perform their physiological functions. Among various methods for temperature detection, fluorescent probes stand out as effective tools, especially for monitoring temperature in cells and suborganelles. Researchers have explored the use of this compound to create fluorescent probes with a specific emphasis on mitochondria .
Chemical Transformations
The crowded tert-butyl group exhibits a unique reactivity pattern. It has found applications in chemical transformations due to its steric hindrance. Researchers have utilized this simple hydrocarbon moiety in various synthetic processes, taking advantage of its bulky nature to influence reaction outcomes .
Biocatalytic Processes
Beyond chemical transformations, the tert-butyl group’s reactivity extends to biocatalytic processes. Understanding its behavior in biosynthetic and biodegradation pathways is crucial. Researchers explore its implications in enzymatic reactions and metabolic pathways, aiming to harness its unique properties for biocatalysis .
Nature-Inspired Applications
Nature often employs bulky substituents like tert-butyl groups to modulate molecular interactions. Investigating how this compound mimics natural systems can lead to innovative applications. Researchers study its relevance in biological systems, drawing inspiration from natural processes for synthetic designs .
Drug Development
The tert-butyl group’s steric effects can influence drug interactions with biological targets. Medicinal chemists explore its incorporation into drug molecules to enhance selectivity, improve pharmacokinetics, or reduce side effects. By strategically placing this group, researchers aim to optimize drug properties .
Materials Science
The tert-butyl group’s unique reactivity can impact material properties. Researchers investigate its role in polymer chemistry, supramolecular assemblies, and materials engineering. By understanding how it influences molecular packing and interactions, scientists can design novel materials with tailored properties .
Environmental Chemistry
Considering the compound’s biodegradation pathways, environmental chemists explore its fate in ecosystems. Studying its behavior in soil, water, and air sheds light on its environmental impact. Researchers aim to develop sustainable practices by understanding how this compound interacts with natural systems .
Photophysics and Photochemistry
The tert-butyl group’s presence affects the photophysical and photochemical properties of molecules. Researchers investigate its role in excited-state processes, energy transfer, and photoinduced reactions. By studying its behavior under different conditions, scientists gain insights into light-driven processes .
Eigenschaften
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(15)14-7-9(16-4)10(17-5)8(14)6-13/h8-10H,6-7,13H2,1-5H3/t8-,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMRPEIPOMFVAL-AEJSXWLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)


![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)


![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

